![molecular formula C13H11F3N2OS2 B2511839 Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether CAS No. 338955-60-5](/img/structure/B2511839.png)
Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is an organosulfur compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound features a trifluoromethyl-phenyl group attached to a pyrimidine core, which is further modified with methylsulfanyl and methyl ether functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether typically involves multi-step organic synthesis processes. A commonly used synthetic route starts with the preparation of the pyrimidine core through condensation reactions involving suitable precursors such as cyanoacetamides and aldehydes. Following the formation of the pyrimidine ring, substitution reactions can introduce the methylsulfanyl and trifluoromethyl-phenyl groups. Methoxy group can be introduced through nucleophilic substitution of appropriate intermediates.
Industrial Production Methods
Industrial production may leverage batch or continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions such as temperature, solvent choice, and catalyst use can play critical roles. Specifically, phase-transfer catalysts or microwave-assisted synthesis might be employed to accelerate reaction rates and improve product formation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : The trifluoromethyl-phenyl group is relatively inert but can participate in reductive dehalogenation under strong reducing conditions.
Substitution: : Halogenated intermediates can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: : Methoxide ion (for methoxylation), thiolate ions (for sulfanylation).
Major Products
Oxidation of methylsulfanyl groups typically yields sulfoxides and sulfones, while reduction processes on trifluoromethyl groups could potentially lead to partially defluorinated products. Nucleophilic substitutions depend on the leaving group and nucleophile involved, forming diverse ether or thioether derivatives.
Applications De Recherche Scientifique
Chemistry
The unique structural properties of this compound make it a valuable building block in synthetic organic chemistry. It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, compounds containing trifluoromethyl-phenyl groups are often explored for their potential pharmaceutical properties, including enzyme inhibition and receptor binding activities.
Medicine
Research into derivatives of this compound might uncover new therapeutic agents, especially in areas such as anticancer, antimicrobial, or anti-inflammatory drug development.
Industry
Industrially, such compounds could find applications in material science, including the development of novel polymers or surfactants that leverage the trifluoromethyl group's hydrophobic nature.
Mécanisme D'action
Molecular Targets and Pathways
The biological activity of Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is largely determined by its ability to interact with specific molecular targets. Its pyrimidine core may engage in hydrogen bonding or π-π stacking interactions with proteins or nucleic acids. The trifluoromethyl group can increase membrane permeability or influence binding affinity through lipophilicity and electronic effects.
Comparaison Avec Des Composés Similaires
Uniqueness
What sets Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether apart from similar compounds is its unique trifluoromethyl substitution, which imparts distinctive physicochemical properties.
List of Similar Compounds
Methyl 2-(methylsulfanyl)-4-phenyl-5-pyrimidinyl ether
Methyl 2-(methylsulfanyl)-4-{[4-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether
Ethyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether
Each of these similar compounds features variations in either the substitution pattern on the phenyl ring or the nature of the alkyl group attached to the ether function.
Conclusion
This compound is a compound of significant interest due to its structural uniqueness and potential applications in various fields of scientific research. Whether in synthetic chemistry, biological studies, medicinal chemistry, or industrial applications, this compound offers diverse opportunities for discovery and innovation.
Propriétés
IUPAC Name |
5-methoxy-2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS2/c1-19-10-7-17-12(20-2)18-11(10)21-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDEGDEQWZFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
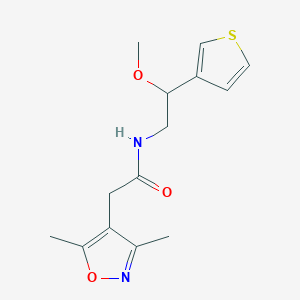
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)
![N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide](/img/structure/B2511758.png)
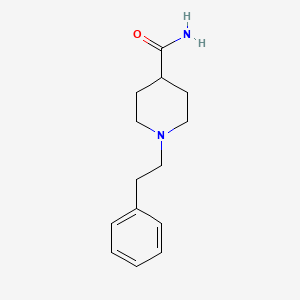
![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/new.no-structure.jpg)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2511763.png)
![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)
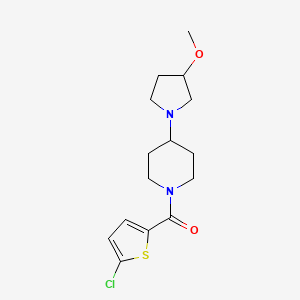
![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)
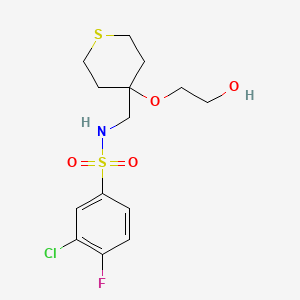
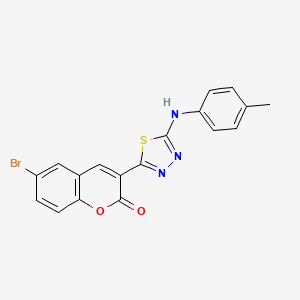
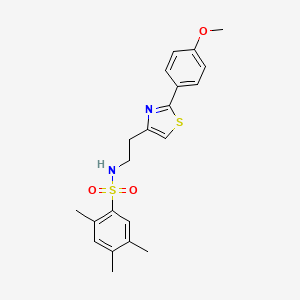

![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)
